6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid
CAS No.:
Cat. No.: VC18339511
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid -](/images/structure/VC18339511.png)
Specification
Molecular Formula | C7H4BrN3O2 |
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Molecular Weight | 242.03 g/mol |
IUPAC Name | 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Standard InChI | InChI=1S/C7H4BrN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13) |
Standard InChI Key | JBMQAXOYUJGDRH-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CN2C1=NN=C2)Br)C(=O)O |
Introduction
Structural and Nomenclature Considerations
Core Architecture and Substituent Positioning
The triazolo[4,3-a]pyridine scaffold consists of a pyridine ring fused with a 1,2,4-triazole moiety at positions 4 and 3-a. Substituent positions critically influence electronic properties and intermolecular interactions:
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Bromine at position 6: Introduces steric bulk and electrophilic reactivity, facilitating nucleophilic substitution reactions.
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Carboxylic acid at position 7: Unlike the well-documented 3- and 8-carboxylic acid analogs (e.g., CAS 1159831-86-3 , CAS 2361496-76-4), the 7-position places the functional group adjacent to the triazole nitrogen, potentially altering hydrogen-bonding capacity and metabolic stability.
Synthetic Pathways and Challenges
Hypothetical Synthesis Based on Analogous Routes
While no direct methods are documented for the 7-carboxylic acid derivative, established protocols for triazolo[4,3-a]pyridines suggest feasible approaches:
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Cyclocondensation: Reacting 5-bromo-2-aminopyridine-7-carboxylate with formic hydrazide under microwave irradiation could yield the triazole ring.
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Halogenation Post-Functionalization: Introducing bromine via electrophilic aromatic substitution after cyclization, though regioselectivity may favor position 6 due to directing effects of the carboxyl group.
Key Challenges:
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Regiochemical Control: Ensuring bromination at position 6 without competing substitutions at 5 or 7.
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Carboxyl Group Stability: Preventing decarboxylation during high-temperature reactions, a common issue in triazolo-pyridine syntheses .
Comparative Biological Activity
Anticancer Activity
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8-Carboxylic acid analog: Demonstrates IC₅₀ values of 3.5–5.0 µM against HepG2 and MDA-MB-231 cell lines via kinase inhibition.
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3-Carboxylic acid analog: Shows moderate antimicrobial activity against Chlamydia spp. (MIC ≈ 8 µg/mL) .
Predicted ADMET Properties
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Lipophilicity (LogP): Estimated at 1.8 for the 7-carboxylic acid isomer, intermediate between 3-carboxy (LogP 1.2) and 8-carboxy (LogP 0.9) variants .
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Metabolic Stability: Carboxyl group at position 7 may reduce first-pass glucuronidation compared to position 8, extending plasma half-life.
Research Implications and Future Directions
Unresolved Questions and Opportunities
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Synthetic Feasibility: Developing regioselective bromination techniques to access the 7-carboxyl derivative.
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Target Identification: Computational docking studies to predict affinity for kinases (e.g., EGFR, VEGFR) based on analog data.
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Material Science Applications: Exploring coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications.
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